5-Hydroxyhexanoic acid
Overview
Description
Synthesis Analysis
The synthesis of 5-Hydroxyhexanoic acid involves biochemical approaches utilizing specific microbial or enzymatic systems. A notable synthesis route includes the reduction of ethyl 5-oxo-hexanoate and 5-oxo-hexanenitrile to their corresponding (S)-alcohols, ethyl (S)-5-hydroxyhexanoate and 5-(S)-hydroxyhexanenitrile, with high yield and enantiomeric excess using Pichia methanolica (Nanduri et al., 2001).
Molecular Structure Analysis
The molecular structure of 5-Hydroxyhexanoic acid has been elucidated through various analytical techniques, including gas chromatography mass spectrometry (GC-MS), showcasing its configuration and importance as a degradation product of fatty acids in biological systems (Kamerling et al., 1982).
Chemical Reactions and Properties
5-Hydroxyhexanoic acid participates in numerous chemical reactions, highlighting its versatility. Its involvement in the synthesis of other significant compounds, such as ethyl 5-(S)-hydroxyhexanoate and 5-(S)-hydroxyhexanenitrile, underscores its utility in organic synthesis and the potential for creating various derivatives with enhanced properties (Nanduri et al., 2001).
Scientific Research Applications
Biomedical Applications :
- 5-Hydroxyhexanoic acid has been identified as a urinary metabolite in patients with non-ketotic dicarboxylic aciduria and those on diets rich in medium-chain triglycerides, suggesting its potential as a biomarker for certain metabolic disorders (Kamerling et al., 1982).
- It has also been detected in significant amounts in twin infants with a Reye's-like syndrome, indicating its possible role in metabolic responses to certain illnesses (Chalmers & Lawson, 1979).
Pharmacological and Antioxidant Properties :
- A study on Crotalaria juncea seeds discovered that 2-amino-5-hydroxyhexanoic acid, a derivative of 5-Hydroxyhexanoic acid, exhibits antidyslipidemic and antioxidant activities, indicating its potential for drug development (Prasad et al., 2013).
Biochemical Synthesis :
- Research has demonstrated various biochemical methods for synthesizing derivatives of 5-Hydroxyhexanoic acid, highlighting its significance in chemical synthesis and potential applications in industrial processes (Nanduri et al., 2001).
Potential in Material Science :
- The compound has been implicated in the biosynthesis of functional polyhydroxyalkanoates by engineered Halomonas bluephagenesis, suggesting its use in biodegradable and biocompatible materials (Yu et al., 2020).
Role in Human Metabolism and Disease :
- Its presence in diabetic ketoacidotic patients as an abnormal metabolite points to its potential role in the pathology of diabetes and related metabolic disorders (Niwa et al., 1985).
Safety And Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It has acute oral toxicity, acute dermal toxicity, and acute inhalation toxicity . It can cause skin corrosion/irritation and serious eye damage/eye irritation . It has specific target organ toxicity (single exposure) with the target organ being the respiratory system . It is advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and use non-sparking tools .
Future Directions
Future research related to 5-Hydroxyhexanoic acid may focus on unexplored novel areas like development of artificial metallo-enzymes, non-natural reactions catalysed by enzymes, biocatalytic cascades, enzyme-catalysed protein conjugations, metabolic pathways for chemical biosynthesis and computations related to these . A new insight into the metabolism of 5-hydroxyhexanoic acid participating in the pathological process of DN may provide a possible new clinical idea for the prevention of renal function decline by increasing the level of 5-hydroxyhexanoic acid, such as through 5-hydroxyhexanoic acid supplementation .
properties
IUPAC Name |
5-hydroxyhexanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O3/c1-5(7)3-2-4-6(8)9/h5,7H,2-4H2,1H3,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDCRNMJQROAWFT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCC(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10866119 | |
Record name | 5-Hydroxyhexanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10866119 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | 5-Hydroxyhexanoic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000525 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
5-Hydroxyhexanoic acid | |
CAS RN |
44843-89-2 | |
Record name | 5-Hydroxyhexanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=44843-89-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Hydroxyhexanoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0044843892 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Hydroxyhexanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10866119 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Hydroxyhexanoic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000525 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Citations
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